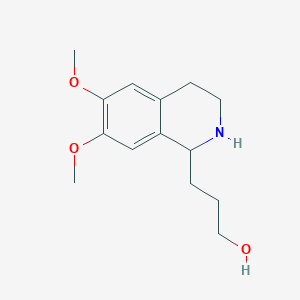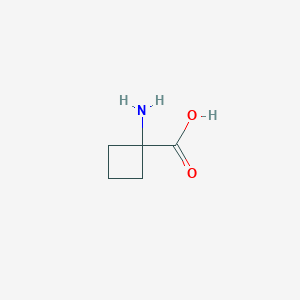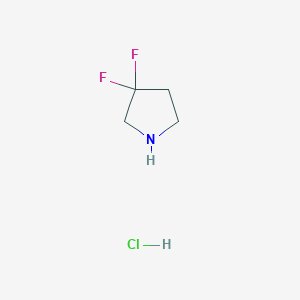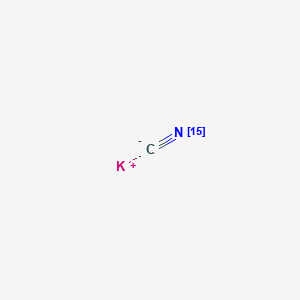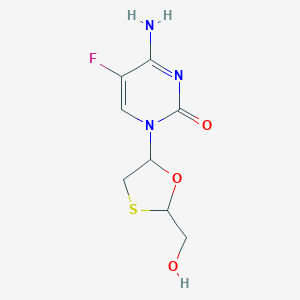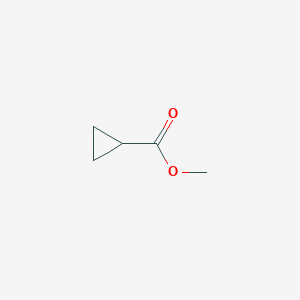
S-Propyl N,N-diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Propyl N,N-diethyldithiocarbamate: is an organosulfur compound belonging to the dithiocarbamate family. It is characterized by its ability to form stable complexes with transition metals due to its exceptional coordination properties . This compound has a molecular formula of C8H17NS2 and a molecular weight of 191.36 .
Mécanisme D'action
Target of Action
S-Propyl N,N-diethyldithiocarbamate (SPDDC) is a type of dithiocarbamate (DTC) compound . DTCs are known for their high reactivity with thiol groups and metal binding abilities . These properties allow them to interact with various targets, including enzymes containing thiol groups .
Mode of Action
The mode of action of SPDDC involves its interaction with its targets through its metal binding abilities and high reactivity with thiol groups . This interaction can lead to changes in the function of the target, such as enzyme inhibition .
Biochemical Pathways
Given the general properties of dtcs, it can be inferred that spddc may affect pathways involving enzymes with thiol groups .
Action Environment
The action, efficacy, and stability of SPDDC can be influenced by various environmental factors. For instance, in a tribological application, the performance of SPDDC was found to be enhanced when added at a low concentration (<3%) to lithium complex grease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Propyl N,N-diethyldithiocarbamate can be synthesized through the reaction of N,N-diethylethanamine with carbon disulfide in the presence of a base, followed by the addition of propyl halide . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the dithiocarbamate anion, which then reacts with the propyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: S-Propyl N,N-diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various dithiocarbamate derivatives.
Applications De Recherche Scientifique
S-Propyl N,N-diethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized as a vulcanization accelerator, froth flotation collector, and lubricant additive.
Comparaison Avec Des Composés Similaires
- S-cyanoethyl N,N-diethyldithiocarbamate
- S-benzoyl-N,N-diethyldithiocarbamate
- 2-hydroxyethyl dibutyldithiocarbamate
Comparison: S-Propyl N,N-diethyldithiocarbamate is unique due to its specific propyl group, which influences its reactivity and binding properties. Compared to S-cyanoethyl N,N-diethyldithiocarbamate, it has different selectivity and stability when forming complexes with metals. S-benzoyl-N,N-diethyldithiocarbamate and 2-hydroxyethyl dibutyldithiocarbamate have different substituents, affecting their solubility and application in various fields .
Propriétés
IUPAC Name |
propyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSAGHQOEYPLQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=S)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

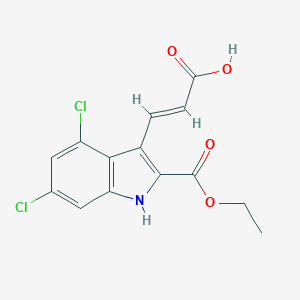
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
